molecular formula C9H10N2O3 B1298889 N-Pyridin-4-yl-succinamic acid CAS No. 62134-51-4

N-Pyridin-4-yl-succinamic acid

Cat. No.: B1298889
CAS No.: 62134-51-4
M. Wt: 194.19 g/mol
InChI Key: TXUITVBFNLOICH-UHFFFAOYSA-N
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Description

N-Pyridin-4-yl-succinamic acid is an organic compound with the molecular formula C9H10N2O3. It is characterized by the presence of a pyridine ring attached to a succinamic acid moiety. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Pyridin-4-yl-succinamic acid can be synthesized through the amidation reaction between pyridine-4-amine and succinic anhydride. The reaction typically involves heating the reactants in a suitable solvent, such as dimethylformamide, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale amidation reactions using automated reactors and continuous flow systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-Pyridin-4-yl-succinamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Pyridine derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms of this compound.

    Substitution: Functionalized pyridine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Pyridin-4-yl-succinamic acid involves its interaction with molecular targets such as histone deacetylases. By inhibiting these enzymes, the compound can alter gene expression patterns, leading to various biological effects. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing its normal function .

Comparison with Similar Compounds

Comparison: N-Pyridin-4-yl-succinamic acid is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it exhibits distinct properties in terms of enzyme inhibition and potential therapeutic applications .

Properties

IUPAC Name

4-oxo-4-(pyridin-4-ylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c12-8(1-2-9(13)14)11-7-3-5-10-6-4-7/h3-6H,1-2H2,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUITVBFNLOICH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355914
Record name N-Pyridin-4-yl-succinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62134-51-4
Record name 4-Oxo-4-(4-pyridinylamino)butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62134-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Pyridin-4-yl-succinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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